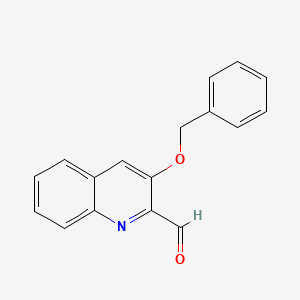
3-(Benzyloxy)quinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)quinoline-2-carbaldehyde is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system substituted with a benzyloxy group at the 3-position and an aldehyde group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)quinoline-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) reacts with phosphorus oxychloride to form the Vilsmeier reagent. This reagent then reacts with a suitable quinoline derivative to introduce the aldehyde group at the 2-position .
Another method involves the Friedländer synthesis, which uses 2-aminobenzophenone and an aldehyde in the presence of an acid catalyst to form the quinoline ring system. The benzyloxy group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-(Benzyloxy)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base or acid catalyst
Major Products Formed
Oxidation: 3-(Benzyloxy)quinoline-2-carboxylic acid
Reduction: 3-(Benzyloxy)quinoline-2-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学的研究の応用
3-(Benzyloxy)quinoline-2-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 3-(Benzyloxy)quinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinoline ring system can intercalate into DNA, disrupting its function and leading to cell death .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure with a chloro group at the 2-position instead of a benzyloxy group.
Quinoline-2-carboxaldehyde: Lacks the benzyloxy group but has an aldehyde group at the 2-position.
3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde: Contains a carboxybenzoyl group at the 3-position and an aldehyde group at the 2-position.
Uniqueness
3-(Benzyloxy)quinoline-2-carbaldehyde is unique due to the presence of both a benzyloxy group and an aldehyde group on the quinoline ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
110429-25-9 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
3-phenylmethoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C17H13NO2/c19-11-16-17(20-12-13-6-2-1-3-7-13)10-14-8-4-5-9-15(14)18-16/h1-11H,12H2 |
InChIキー |
XJVJSGLKOFPGBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3N=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


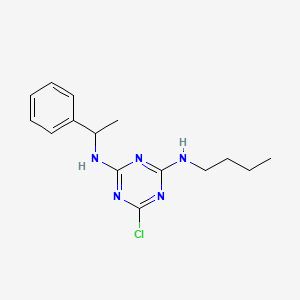
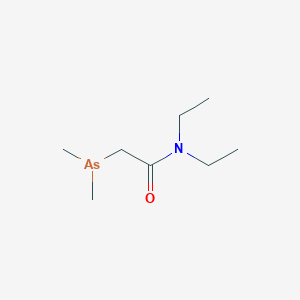
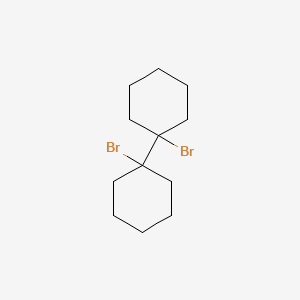
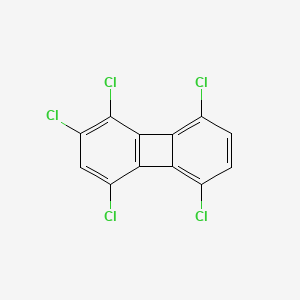
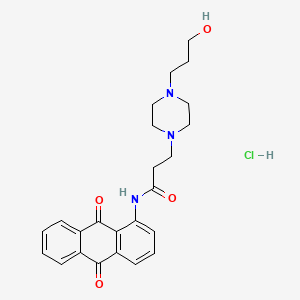
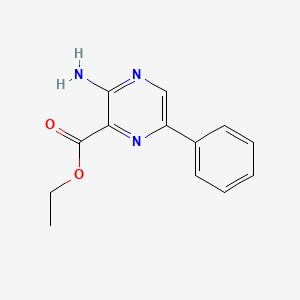
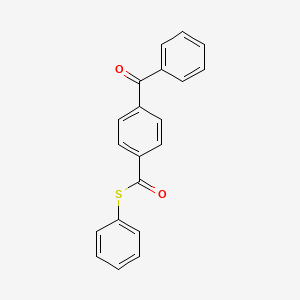
![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
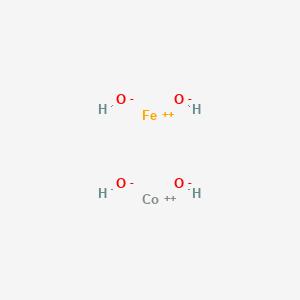
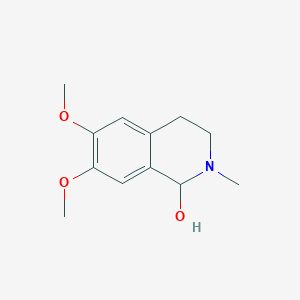
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
